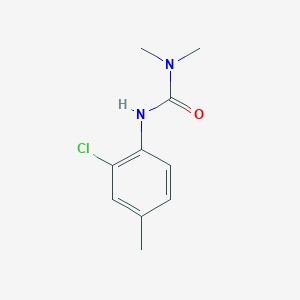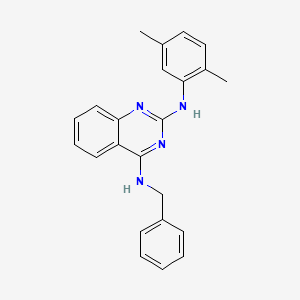
N~4~-benzyl-N~2~-(2,5-dimethylphenyl)quinazoline-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~4~-benzyl-N~2~-(2,5-dimethylphenyl)quinazoline-2,4-diamine is a synthetic organic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N4-benzyl-N~2~-(2,5-dimethylphenyl)quinazoline-2,4-diamine typically involves the following steps:
Formation of Quinazoline Core: The quinazoline core is synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Substitution Reactions: The introduction of the benzyl and 2,5-dimethylphenyl groups is achieved through nucleophilic substitution reactions. Benzyl chloride and 2,5-dimethylphenylamine are commonly used as reagents.
Final Assembly: The final product is obtained through a series of purification steps, including recrystallization and chromatography, to ensure the desired compound’s purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize production costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the quinazoline core, potentially yielding dihydroquinazoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various N-substituted quinazoline derivatives.
科学的研究の応用
N~4~-benzyl-N~2~-(2,5-dimethylphenyl)quinazoline-2,4-diamine has been extensively studied for its antibacterial properties. It has shown efficacy against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli . Additionally, its potential as an antibiofilm agent makes it a promising candidate for preventing biofilm-related infections .
In medicinal chemistry, this compound is being explored for its potential as a lead compound in the development of new antibacterial drugs. Its unique structure allows for modifications that can enhance its activity and selectivity against specific bacterial targets.
作用機序
The antibacterial activity of N4-benzyl-N~2~-(2,5-dimethylphenyl)quinazoline-2,4-diamine is primarily attributed to its ability to inhibit bacterial dihydrofolate reductase (DHFR), an enzyme crucial for folate synthesis . By binding to the active site of DHFR, the compound disrupts the synthesis of tetrahydrofolate, a cofactor necessary for the production of nucleotides and amino acids. This inhibition leads to the suppression of bacterial growth and replication.
類似化合物との比較
N~4~-benzyl-N~2~-isopropyl-quinazoline-2,4-diamine: This compound has similar antibacterial properties but differs in the substituents attached to the quinazoline core.
N~4~-benzyl-N~2~-phenylquinazoline-2,4-diamine: Another related compound with comparable antibacterial and antibiofilm activities.
Uniqueness: N4-benzyl-N~2~-(2,5-dimethylphenyl)quinazoline-2,4-diamine stands out due to its specific substitution pattern, which enhances its antibacterial efficacy and reduces potential toxicity. The presence of the 2,5-dimethylphenyl group contributes to its unique binding affinity and selectivity towards bacterial DHFR, making it a valuable compound in the development of new antibacterial agents.
特性
IUPAC Name |
4-N-benzyl-2-N-(2,5-dimethylphenyl)quinazoline-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4/c1-16-12-13-17(2)21(14-16)26-23-25-20-11-7-6-10-19(20)22(27-23)24-15-18-8-4-3-5-9-18/h3-14H,15H2,1-2H3,(H2,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXGCPGAPQGTEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=NC3=CC=CC=C3C(=N2)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
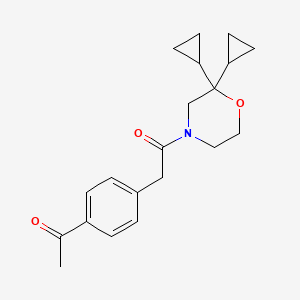
![(3S)-1-[2-[(2-methoxyacetyl)-methylamino]acetyl]-N-propan-2-ylpiperidine-3-carboxamide](/img/structure/B7410224.png)
![1-[(4aS,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]-2-(4-acetylphenyl)ethanone](/img/structure/B7410230.png)
![2-(2-Fluoro-5-methylphenyl)-1-[4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7410238.png)
![(5-Chloro-1-methyl-3-propan-2-ylpyrazol-4-yl)-(5-methyl-2-azaspiro[5.5]undecan-2-yl)methanone](/img/structure/B7410244.png)
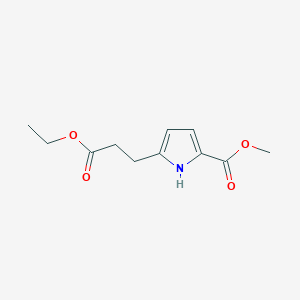
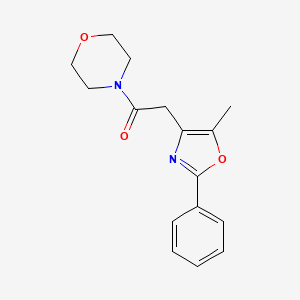

![1-(Boc-amino)bicyclo[2.2.1]heptan-2-one](/img/structure/B7410280.png)
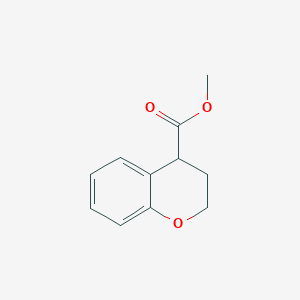
![N-[4-(pyrrolidin-1-ylmethyl)phenyl]methanesulfonamide](/img/structure/B7410294.png)
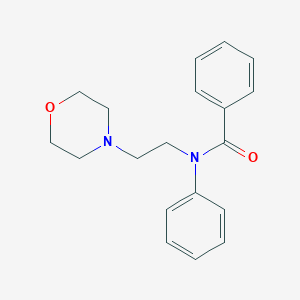
![3-[(2-Oxochromen-6-yl)sulfonylamino]benzoic acid](/img/structure/B7410313.png)
